Cas no 1255574-71-0 (5-Bromo-2-chloro-4-iodotoluene)

5-Bromo-2-chloro-4-iodotoluene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-4-chloro-2-iodo-5-methylbenzene
- 5-BROMO-2-CHLORO-4-IODOTOLUENE
- Benzene, 1-bromo-4-chloro-2-iodo-5-methyl-
- SCHEMBL17193555
- A890166
- 1255574-71-0
- BS-19692
- DTXSID50682012
- AKOS015833988
- DB-368391
- CS-0211467
- MFCD17926499
- 5-Bromo-2-chloro-4-iodotoluene
-
- MDL: MFCD17926499
- Inchi: InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
- InChI Key: GDJJZCBMGAOLJR-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1Cl)I)Br
Computed Properties
- Exact Mass: 329.83100
- Monoisotopic Mass: 329.83079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 4.01550
5-Bromo-2-chloro-4-iodotoluene Security Information
5-Bromo-2-chloro-4-iodotoluene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
5-Bromo-2-chloro-4-iodotoluene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B682493-100mg |
5-Bromo-2-chloro-4-iodotoluene |
1255574-71-0 | 100mg |
$ 81.00 | 2023-04-18 | ||
TRC | B682493-1g |
5-Bromo-2-chloro-4-iodotoluene |
1255574-71-0 | 1g |
$ 333.00 | 2023-04-18 | ||
Alichem | A019088775-5g |
1-Bromo-4-chloro-2-iodo-5-methylbenzene |
1255574-71-0 | 95% | 5g |
$492.48 | 2023-09-03 | |
Fluorochem | 216073-5g |
1-Bromo-4-chloro-2-iodo-5-methylbenzene |
1255574-71-0 | 95% | 5g |
£600.00 | 2022-03-01 | |
TRC | B682493-500mg |
5-Bromo-2-chloro-4-iodotoluene |
1255574-71-0 | 500mg |
$ 236.00 | 2023-04-18 | ||
Crysdot LLC | CD12168777-5g |
1-Bromo-4-chloro-2-iodo-5-methylbenzene |
1255574-71-0 | 95+% | 5g |
$452 | 2024-07-23 | |
A2B Chem LLC | AA30724-1g |
5-Bromo-2-chloro-4-iodotoluene |
1255574-71-0 | 96% | 1g |
$108.00 | 2024-04-20 | |
Ambeed | A868061-25g |
1-Bromo-4-chloro-2-iodo-5-methylbenzene |
1255574-71-0 | 96% | 25g |
$1193.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282137-5g |
5-Bromo-2-chloro-4-iodotoluene |
1255574-71-0 | 96% | 5g |
¥3446.00 | 2024-08-09 | |
TRC | B682493-250mg |
5-Bromo-2-chloro-4-iodotoluene |
1255574-71-0 | 250mg |
$ 155.00 | 2023-04-18 |
5-Bromo-2-chloro-4-iodotoluene Related Literature
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Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on 5-Bromo-2-chloro-4-iodotoluene
Recent Advances in the Application of 5-Bromo-2-chloro-4-iodotoluene (CAS: 1255574-71-0) in Chemical and Pharmaceutical Research
5-Bromo-2-chloro-4-iodotoluene (CAS: 1255574-71-0) is a halogenated aromatic compound that has garnered significant attention in recent chemical and pharmaceutical research due to its versatile applications in organic synthesis and drug development. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and materials science applications. Its unique combination of bromo, chloro, and iodo substituents on the toluene backbone provides multiple reactive sites for further functionalization, making it a valuable building block in medicinal chemistry.
Recent studies have highlighted the role of 5-Bromo-2-chloro-4-iodotoluene in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. Researchers have successfully employed this compound in Suzuki-Miyaura and Sonogashira couplings to construct complex molecular architectures with potential therapeutic applications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in synthesizing novel kinase inhibitors, showing promising activity against various cancer cell lines.
In material science, 5-Bromo-2-chloro-4-iodotoluene has been utilized as a precursor for the development of organic electronic materials. Its ability to undergo various halogen exchange reactions makes it particularly valuable for creating π-conjugated systems with tailored electronic properties. Recent work published in Advanced Materials has shown that derivatives of this compound can serve as efficient hole-transport materials in organic photovoltaics, achieving power conversion efficiencies exceeding 15%.
The pharmaceutical applications of 5-Bromo-2-chloro-4-iodotoluene have expanded significantly in the past two years. Several research groups have reported its use in the synthesis of potential antiviral agents, particularly targeting RNA viruses. A 2024 study in Bioorganic & Medicinal Chemistry Letters described its incorporation into novel nucleoside analogs showing potent activity against SARS-CoV-2 variants, with EC50 values in the low micromolar range.
From a synthetic chemistry perspective, recent advances have focused on developing more sustainable methods for utilizing 5-Bromo-2-chloro-4-iodotoluene. Green chemistry approaches, including photocatalytic transformations and flow chemistry techniques, have been successfully applied to reactions involving this compound. These developments not only improve the environmental profile of synthetic processes but also enhance reaction selectivity and yields.
Looking forward, the unique properties of 5-Bromo-2-chloro-4-iodotoluene position it as a key player in several emerging research areas. Its potential applications in PROTAC (Proteolysis Targeting Chimera) technology and targeted protein degradation are currently being explored by multiple pharmaceutical companies. Additionally, its use in the development of covalent inhibitors and radiopharmaceuticals represents promising directions for future research.
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